Cas no 2034360-05-7 (1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide)

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a specialized chemical compound featuring a trifluoromethoxy-substituted benzoyl group linked to an azetidine ring, further connected to a piperidine-4-carboxamide moiety. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity due to the trifluoromethoxy group. The azetidine and piperidine rings contribute to conformational rigidity, potentially improving binding affinity in pharmacological applications. The carboxamide functionality offers hydrogen-bonding capabilities, which may be advantageous in molecular recognition processes. This compound is of interest in medicinal chemistry for its potential as a scaffold in the development of bioactive molecules, particularly targeting central nervous system or enzyme-related pathways. Its structural complexity allows for precise modifications to optimize pharmacokinetic and pharmacodynamic profiles.
1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide structure
2034360-05-7 structure
Product name:1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
CAS No:2034360-05-7
MF:C17H20F3N3O3
MW:371.354214668274
CID:6011782
PubChem ID:119099934

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide Chemical and Physical Properties

Names and Identifiers

    • AKOS026689037
    • 2034360-05-7
    • 1-[1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl]piperidine-4-carboxamide
    • F6473-0312
    • 1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
    • 1-(1-(3-(trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
    • 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
    • Inchi: 1S/C17H20F3N3O3/c18-17(19,20)26-14-3-1-2-12(8-14)16(25)23-9-13(10-23)22-6-4-11(5-7-22)15(21)24/h1-3,8,11,13H,4-7,9-10H2,(H2,21,24)
    • InChI Key: VLJFFVYWEQPTPM-UHFFFAOYSA-N
    • SMILES: FC(OC1=CC=CC(=C1)C(N1CC(C1)N1CCC(C(N)=O)CC1)=O)(F)F

Computed Properties

  • Exact Mass: 371.14567599g/mol
  • Monoisotopic Mass: 371.14567599g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 529
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 75.9Ų

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6473-0312-10μmol
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F6473-0312-2mg
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
2mg
$88.5 2023-05-17
Life Chemicals
F6473-0312-10mg
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
10mg
$118.5 2023-05-17
Life Chemicals
F6473-0312-15mg
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F6473-0312-1mg
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F6473-0312-5μmol
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F6473-0312-4mg
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F6473-0312-20μmol
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
20μl
$118.5 2023-05-17
Life Chemicals
F6473-0312-20mg
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
20mg
$148.5 2023-05-17
Life Chemicals
F6473-0312-5mg
1-{1-[3-(trifluoromethoxy)benzoyl]azetidin-3-yl}piperidine-4-carboxamide
2034360-05-7 90%+
5mg
$103.5 2023-05-17

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide Related Literature

Additional information on 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide

Introduction to 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide (CAS No. 2034360-05-7)

1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 2034360-05-7, belongs to a class of molecules that exhibit promise in various therapeutic applications. The presence of a trifluoromethoxy group in its structure contributes to its distinct chemical properties, enhancing its interaction with biological targets. The molecular framework, incorporating an azetidinyl and piperidine moiety, further underscores its potential as a pharmacophore in drug design.

The compound's structure is meticulously crafted to optimize its pharmacokinetic and pharmacodynamic profiles. The benzoyl substituent not only influences the electronic distribution of the molecule but also plays a crucial role in modulating its solubility and metabolic stability. These characteristics make it an attractive candidate for further exploration in medicinal chemistry. Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various biological receptors with high precision, suggesting its utility in targeting diseases associated with these receptors.

In the realm of drug discovery, the synthesis and characterization of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide have been facilitated by modern synthetic methodologies. Techniques such as solid-phase synthesis and transition-metal-catalyzed reactions have been employed to achieve high yields and purity. These advancements not only streamline the production process but also allow for rapid modification of the molecular structure, enabling the generation of a diverse library of analogs for screening purposes.

The biological activity of this compound has been extensively studied in vitro. Preliminary assays have indicated that it exhibits inhibitory effects on certain enzymes and receptors, making it a potential lead compound for developing treatments against neurological disorders, inflammatory conditions, and other diseases. The trifluoromethoxy group, known for its ability to enhance binding interactions, appears to be a key factor in mediating these effects. Further investigations are ongoing to elucidate the precise mechanisms through which this compound exerts its biological influence.

One of the most compelling aspects of 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is its potential for structural diversity. By varying the substituents on the azetidinyl and piperidine rings, chemists can generate a range of derivatives with tailored properties. This flexibility is particularly valuable in drug development, where optimizing efficacy while minimizing side effects is paramount. Computational modeling tools are being leveraged to predict how different structural modifications will impact the compound's activity, allowing for more informed decision-making during the design process.

Recent studies have also highlighted the importance of understanding the metabolic fate of this compound. By employing techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, researchers are gaining insights into how it is processed within living systems. This information is crucial for predicting its duration of action and potential toxicity profile. Additionally, these studies are providing valuable data for designing next-generation analogs that may exhibit improved pharmacokinetic properties.

The integration of machine learning and artificial intelligence into drug discovery has significantly accelerated the process of identifying promising candidates like 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide. By analyzing vast datasets, these technologies can identify patterns and correlations that may not be apparent through traditional experimental methods. This approach has led to the discovery of novel molecular architectures with high potential for therapeutic use. The combination of experimental validation with computational predictions provides a robust framework for advancing drug development efforts.

The future prospects for 1-(1-(3-(Trifluoromethoxy)benzoyl)azetidin-3-yl)piperidine-4-carboxamide are bright, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. As our understanding of disease mechanisms continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments.

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